molecular formula C7H9ClFNO B2481028 O-(2-Fluorobenzyl)hydroxylamine hydrochloride CAS No. 215599-91-0

O-(2-Fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B2481028
CAS No.: 215599-91-0
M. Wt: 177.6
InChI Key: JXRCCPGBRXGMDB-UHFFFAOYSA-M
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Description

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H9ClFNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-fluorobenzyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Fluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include stirring at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reaction mixture is then filtered to remove any insoluble impurities, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

O-(2-Fluorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(2-Fluorobenzyl)hydroxylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(2-Fluorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

O-[(2-fluorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPKOVOVCVCUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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